4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane

Description

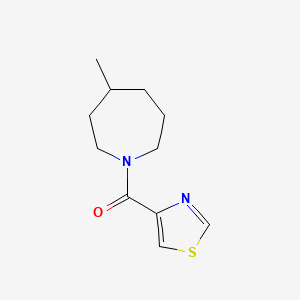

4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane is a heterocyclic compound featuring a seven-membered azepane ring substituted with a methyl group at the 4-position and a 1,3-thiazole-4-carbonyl moiety at the 1-position. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, is linked to the azepane via a carbonyl group, imparting distinct electronic and steric properties.

Properties

IUPAC Name |

(4-methylazepan-1-yl)-(1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-9-3-2-5-13(6-4-9)11(14)10-7-15-8-12-10/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSJIQSXTAJDMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(CC1)C(=O)C2=CSC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane typically involves the reaction of 4-methylazepane with 1,3-thiazole-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

Scientific Research Applications

4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The thiazole ring is known to interact with various biological targets, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison based on structural motifs shared with the target compound:

Table 1: Structural Comparison of Key Compounds

Key Observations:

Thiazole Substitution Position: The target compound’s thiazole-4-carbonyl group contrasts with 1,3-thiazole-4-carbonitrile’s nitrile group at the same position. In 4-(azepan-1-ylmethyl)-1,3-thiazol-2-amine, the thiazole’s 2-position hosts an amine group, which increases basicity and nucleophilicity compared to the target compound’s carbonyl .

The 4-methyl substituent on the azepane in the target compound may influence ring conformation and steric hindrance, which are absent in the compared analogs.

Physicochemical and Crystallographic Properties

Table 2: Physicochemical and Structural Features

Notes:

- Hydrogen Bonding : The carbonyl group in the target compound could act as a hydrogen-bond acceptor, similar to the nitrile in 1,3-thiazole-4-carbonitrile, which forms C–H⋯N bonds .

- Aromatic Interactions : The thiazole ring in the target compound may engage in π–π stacking, akin to 1,3-thiazole-4-carbonitrile’s observed interactions .

- Chirality : The 4-methyl substituent on the azepane may introduce chirality, necessitating enantiomorph-polarity analysis methods like those described by Flack (e.g., Rogers’s η or x parameters) .

Biological Activity

4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane is a thiazole-derived compound that has garnered attention for its diverse biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications of this compound.

The compound features a thiazole ring known for its significant biological activities, including:

- Antioxidant

- Analgesic

- Anti-inflammatory

- Antimicrobial

- Antifungal

- Antitumor

These properties are attributed to its ability to interact with various biomolecules, including enzymes and proteins, influencing cellular functions and metabolic pathways.

Cellular Effects

The biological activity of this compound extends to its influence on cellular processes:

- Cell Signaling : Modulates signaling pathways affecting cell proliferation and apoptosis.

- Gene Expression : Alters gene expression profiles, which can lead to changes in cell behavior.

- Metabolism : Engages in metabolic pathways, affecting the overall metabolic state of cells.

Molecular Mechanism

The molecular mechanism of action involves:

- Binding Interactions : The thiazole ring facilitates binding with target biomolecules, leading to enzyme inhibition or activation.

- Gene Regulation : Modulates gene expression through interactions with transcription factors and other regulatory proteins.

Table 1: Summary of Biological Activities and Mechanisms

| Activity Type | Mechanism of Action |

|---|---|

| Antioxidant | Scavenging free radicals |

| Analgesic | Inhibition of pain signaling pathways |

| Anti-inflammatory | Modulation of inflammatory mediators |

| Antimicrobial | Disruption of microbial cell wall synthesis |

| Antitumor | Induction of apoptosis in cancer cells |

Case Studies

Recent studies have highlighted the compound's potential in cancer therapy:

- Colon Cancer Cell Lines : Research demonstrated that thiazole derivatives exhibited selective cytotoxicity against colorectal cancer cells with specific genetic mutations. The compound was shown to inhibit cholesterol biosynthesis, which is crucial for cancer cell proliferation .

- Animal Models : In vivo studies indicated that lower doses of the compound displayed anti-inflammatory and neuroprotective effects without significant toxicity. Long-term treatment resulted in reduced tumor sizes in genetically engineered mouse models .

Dosage Effects

The effects of this compound vary significantly with dosage:

- At low doses, beneficial effects such as neuroprotection and anti-inflammatory activity were observed.

- Higher doses may lead to enhanced cytotoxicity against cancer cells but require careful monitoring due to potential side effects.

Metabolic Pathways

The compound participates in various metabolic pathways by interacting with enzymes that regulate metabolic flux. Its structure allows it to engage in redox reactions, influencing cellular metabolism and energy production.

Transport and Distribution

The transport mechanisms involve specific transporters that facilitate the localization of this compound within cells. Its distribution is essential for exerting its biological effects effectively.

Q & A

Q. What are the optimal synthetic routes for 4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane, and what reaction conditions are critical for high yield?

The synthesis typically involves multi-step reactions, such as coupling the azepane core with a thiazole-4-carbonyl group. Key steps include:

- Acylation : Reacting 4-methylazepane with 1,3-thiazole-4-carbonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to stabilize intermediates and enhance reactivity .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions while ensuring sufficient activation energy . Yield optimization requires stoichiometric precision, inert atmospheres, and purification via column chromatography or recrystallization .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the azepane and thiazole moieties by identifying characteristic peaks (e.g., thiazole protons at δ 8.2–8.5 ppm and azepane methyl groups at δ 1.2–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- X-ray Crystallography : For crystalline derivatives, SHELX-based refinement (e.g., SHELXL) resolves bond lengths and angles, ensuring stereochemical accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Contradictions may arise from assay-specific variables (e.g., cell lines, solvent effects). Methodological strategies include:

- Cross-validation : Replicate assays under standardized conditions (e.g., fixed DMSO concentrations ≤0.1% to avoid solvent interference) .

- Dose-response analysis : Establish EC/IC curves to differentiate true activity from experimental noise .

- Orthogonal assays : Combine enzymatic inhibition studies (e.g., SIRT2 assays) with cellular viability tests to confirm target specificity .

Q. What strategies are employed to optimize the compound's bioavailability while maintaining its enzymatic inhibitory activity?

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the azepane ring to enhance solubility without disrupting the thiazole’s π-π stacking interactions .

- Prodrug design : Mask polar groups with labile esters or carbamates, which hydrolyze in vivo to release the active compound .

- Pharmacokinetic profiling : Use in vitro models (e.g., Caco-2 cells) to assess permeability and hepatic microsomes to predict metabolic stability .

Q. How does the compound’s conformational flexibility influence its interaction with biological targets?

- Molecular dynamics (MD) simulations : Model the azepane ring’s chair-to-boat transitions to identify binding-competent conformers .

- Structure-activity relationship (SAR) studies : Compare activity of rigid analogs (e.g., bicyclic azepanes) to assess flexibility-dependent efficacy .

- Cryo-EM/X-ray co-crystallization : Resolve target-bound structures to map critical hydrogen bonds and hydrophobic contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.